Cas no 1805060-38-1 (Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate)

Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate
-
- インチ: 1S/C11H11NO4/c1-2-16-11(15)10-8(6-13)3-7(5-12)4-9(10)14/h3-4,13-14H,2,6H2,1H3
- InChIKey: FYKFPBICDKVVKI-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C(=CC(C#N)=CC=1CO)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 296
- トポロジー分子極性表面積: 90.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005820-250mg |
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate |
1805060-38-1 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015005820-1g |
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate |
1805060-38-1 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015005820-500mg |
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate |
1805060-38-1 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate 関連文献
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoateに関する追加情報
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate: A Comprehensive Overview
Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate, with the CAS number 1805060-38-1, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, and hydroxyl and hydroxymethyl substituents. These functional groups contribute to its versatile chemical properties and potential applications in various industries.
The synthesis of Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate involves a series of carefully controlled reactions, including esterification and substitution processes. Recent advancements in synthetic methodologies have enabled the production of this compound with high purity and yield. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.
One of the most notable aspects of this compound is its ability to participate in various chemical reactions due to its reactive functional groups. For instance, the cyano group can undergo nucleophilic addition reactions, while the hydroxyl groups can facilitate hydrogen bonding and other intermolecular interactions. These properties make Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate a valuable building block in organic synthesis.
Recent studies have highlighted the potential of this compound in drug design and development. Its structure allows for the creation of bioactive molecules with specific pharmacological properties. For example, researchers have investigated its role as a precursor for anti-inflammatory agents and antioxidants. The hydroxymethyl group, in particular, has been shown to enhance the solubility and bioavailability of derivatives.
In addition to its pharmaceutical applications, Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate has found use in materials science. Its ability to form stable polymers and coatings has led to its exploration in the development of advanced materials for electronic devices and biomedical applications. The compound's thermal stability and mechanical properties make it an attractive candidate for these purposes.
From an environmental perspective, the biodegradability and toxicity of Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate have been thoroughly studied. Research indicates that under certain conditions, this compound can degrade into non-toxic byproducts, reducing its environmental footprint. This finding is particularly important for industries seeking sustainable chemical solutions.
Looking ahead, ongoing research is focused on optimizing the synthesis of Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate and exploring its applications in emerging fields such as nanotechnology and green chemistry. The compound's versatility and reactivity continue to make it a subject of interest for scientists worldwide.
In conclusion, Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate (CAS No: 1805060-38-1) is a multifaceted compound with a wide range of potential applications. Its unique structure and chemical properties position it as a valuable tool in various scientific disciplines. As research progresses, new insights into its capabilities are expected to further enhance its utility in both academic and industrial settings.
1805060-38-1 (Ethyl 4-cyano-2-hydroxy-6-(hydroxymethyl)benzoate) 関連製品
- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)
- 35212-95-4(Methyl 4-Chlorobenzobthiophene-2-carboxylate)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)
- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)
- 699-23-0(ethyl cis-2-cyanocyclopropane-1-carboxylate)



